molecular formula C9H18N2O2 B13308210 Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate

Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate

Cat. No.: B13308210
M. Wt: 186.25 g/mol
InChI Key: VTGMHBCLZIGMHJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate is a chemical compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with an amino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and carboxylic acids .

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate:

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its biological activities linked to the central nervous system and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, receptor interactions, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{18}N_{2}O_{2} and a molecular weight of approximately 186.25 g/mol. Its structure features a piperidine ring with an amino group and a methyl group, which contributes to its pharmacological properties. The compound's unique configuration allows it to mimic neurotransmitters, facilitating interactions with various biological targets.

Central Nervous System Interactions

The compound exhibits notable activity in the central nervous system, primarily through its interaction with neurotransmitter receptors. Studies indicate that it may act as an agonist or antagonist at specific receptors, influencing neurotransmission and potentially offering therapeutic benefits for conditions such as anxiety and depression.

Table 1: Interaction Profile of this compound

Receptor Type Activity Potential Effects
Cholinergic ReceptorsAgonistEnhanced cognitive function
NMDA ReceptorsAntagonistNeuroprotective effects
Serotonin ReceptorsPartial AgonistMood regulation

Antitumor Activity

Recent research has explored the potential antitumor properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231), by inducing apoptosis and disrupting cell cycle progression.

Case Study: Antitumor Effects in MDA-MB-231 Cells

In a study assessing the compound's efficacy against MDA-MB-231 cells, treatment with this compound at a concentration of 10 μM resulted in a significant reduction in cell viability by approximately 55% after three days. Furthermore, in vivo xenograft models showed that the compound effectively reduced tumor size without significant toxicity to the host organisms .

The biological activity of this compound can be attributed to its structural similarity to endogenous neurotransmitters and its ability to modulate receptor activity. The compound's interaction with cholinergic systems is particularly noteworthy, as it may enhance synaptic transmission and promote neuroprotection.

Molecular Docking Studies

Computational studies have further elucidated the binding affinities of this compound to various receptors. Molecular docking simulations suggest that the compound forms stable complexes with target proteins, indicating potential for drug development aimed at neurological disorders .

Future Directions

Ongoing research is necessary to fully understand the therapeutic potential of this compound. Future studies should focus on:

  • Long-term Toxicity Assessments : Evaluating chronic exposure effects in vivo.
  • Expanded Pharmacological Profiling : Investigating additional receptor interactions beyond those currently studied.
  • Clinical Trials : Initiating human trials to assess efficacy and safety in treating neurological disorders.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate

InChI

InChI=1S/C9H18N2O2/c1-7-3-4-9(10,6-11-7)5-8(12)13-2/h7,11H,3-6,10H2,1-2H3

InChI Key

VTGMHBCLZIGMHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)(CC(=O)OC)N

Origin of Product

United States

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